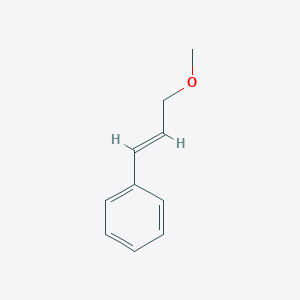
(3-Methoxy-1-propenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-1-propenyl)benzene, also known as isoeugenol, is an organic compound that belongs to the phenylpropene class of chemicals. It is commonly found in various plants such as basil, nutmeg, and clove. Isoeugenol has been widely studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
作用機序
The mechanism of action of (3-Methoxy-1-propenyl)benzene is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Isoeugenol has been shown to inhibit the activation of these pathways, leading to reduced inflammation and oxidative stress.
生化学的および生理学的効果
Isoeugenol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Isoeugenol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
Isoeugenol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, (3-Methoxy-1-propenyl)benzene has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and may interfere with some experiments.
将来の方向性
There are several future directions for the study of (3-Methoxy-1-propenyl)benzene. One potential area of research is the development of (3-Methoxy-1-propenyl)benzene-based drugs for the treatment of various inflammatory diseases. Another area of research is the investigation of the potential anticancer properties of (3-Methoxy-1-propenyl)benzene. It has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methoxy-1-propenyl)benzene and its potential therapeutic applications.
合成法
Isoeugenol can be synthesized through several methods, including the reaction of eugenol with potassium hydroxide or sodium hydroxide, and the reaction of eugenol with acetic anhydride or acetyl chloride. The most common method of synthesis is the reaction of eugenol with potassium hydroxide, which yields (3-Methoxy-1-propenyl)benzene and water.
科学的研究の応用
Isoeugenol has been studied extensively for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Isoeugenol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various inflammatory diseases.
特性
CAS番号 |
16277-67-1 |
|---|---|
製品名 |
(3-Methoxy-1-propenyl)benzene |
分子式 |
C10H12O |
分子量 |
148.2 g/mol |
IUPAC名 |
[(E)-3-methoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |
InChIキー |
XOURNDFHPYLQDJ-VMPITWQZSA-N |
異性体SMILES |
COC/C=C/C1=CC=CC=C1 |
SMILES |
COCC=CC1=CC=CC=C1 |
正規SMILES |
COCC=CC1=CC=CC=C1 |
その他のCAS番号 |
16277-67-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



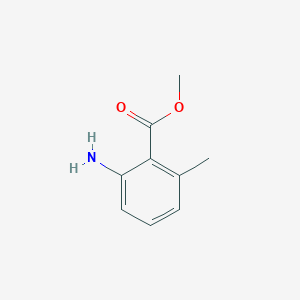
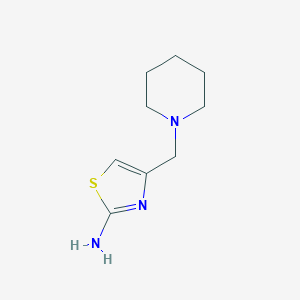
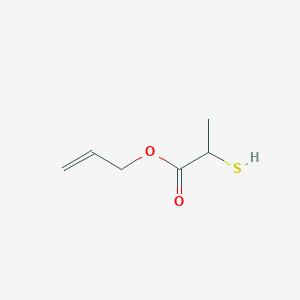
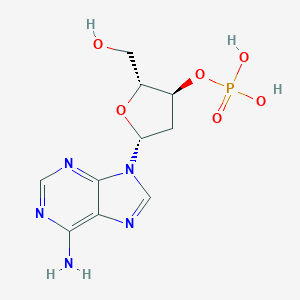
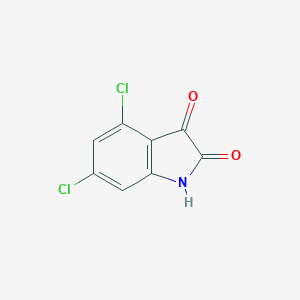
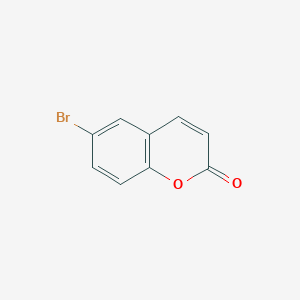
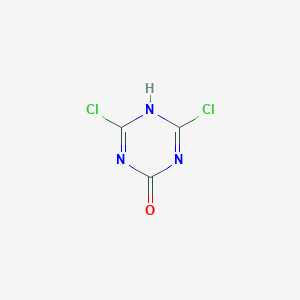
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
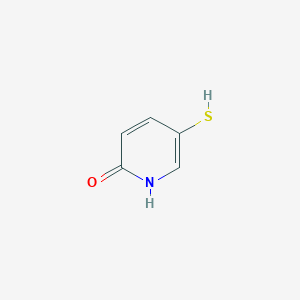
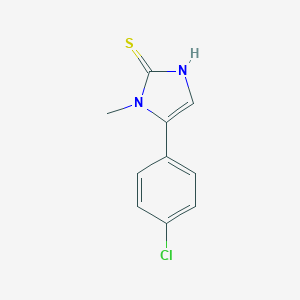
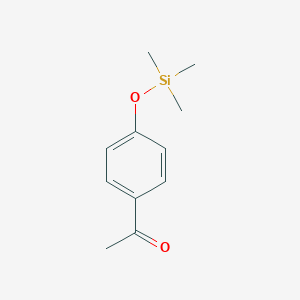
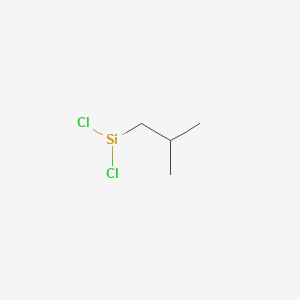
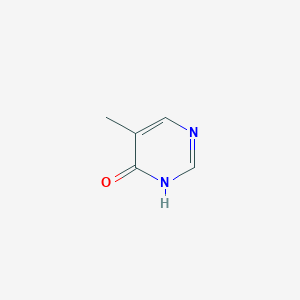
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)